(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine is a chemical compound notable for its structural characteristics and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzodioxole moiety, which is known for its biological activity and utility as a building block in organic synthesis.
This compound falls under the category of amines, specifically secondary amines due to the presence of two carbon-containing substituents attached to the nitrogen atom. It also belongs to the broader class of benzodioxole derivatives, which are recognized for their diverse chemical properties and biological activities.
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine typically involves a two-step process:
The molecular structure of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine consists of:
The InChI representation is:
The InChI Key is MQTJXAAFBZGISI-UHFFFAOYSA-N .
Key structural data includes:
(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine can undergo several types of chemical reactions:
Common reagents and conditions include:
Major products formed from these reactions include substituted benzodioxole derivatives and various amine forms.
The mechanism of action for (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine primarily involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releaser of serotonin and dopamine, leading to increased levels of these neurotransmitters in synaptic clefts. This mechanism suggests potential applications in mood enhancement and treatment of neurological disorders .
Key physical properties include:
Chemical properties include:
Relevant data includes spectral data obtained from techniques such as NMR and mass spectrometry, confirming the structure and purity of synthesized compounds .
(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its versatility in research applications.
The systematic IUPAC name for this compound is N-[(1,3-benzodioxol-5-yl)methyl]-1-(2-chlorophenyl)methanamine, which precisely defines the connectivity between the benzodioxolylmethyl and 2-chlorobenzyl groups through the nitrogen atom. Its molecular formula is C₁₅H₁₄ClNO₂, corresponding to a molecular weight of 275.73 g/mol. The SMILES notation (O1c2ccc(CNCc3c(Cl)cccc3)cc2CO1) encodes the specific atomic connections, including the methylene bridges and ortho-chlorine position, while the InChIKey (VYVKHPRJZPCDTF-UHFFFAOYSA-N) provides a unique digital identifier for chemical databases [1] [3].
Structurally, the compound contains three key components:
Table 1: Structural and Nomenclature Data for (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine
Property | Specification |
---|---|
Systematic IUPAC Name | N-[(1,3-benzodioxol-5-yl)methyl]-1-(2-chlorophenyl)methanamine |
Molecular Formula | C₁₅H₁₄ClNO₂ |
Molecular Weight | 275.73 g/mol |
SMILES Notation | O1c2ccc(CNCc3c(Cl)cccc3)cc2CO1 |
InChIKey | VYVKHPRJZPCDTF-UHFFFAOYSA-N |
Key Structural Features | 1,3-Benzodioxole ring, ortho-chlorinated benzyl group, secondary amine linker |
The synthetic exploration of benzodioxole-containing amines emerged prominently in the 1990s, with (1,3-benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine representing a structural analog to compounds investigated for CNS activity. The primary synthetic route employs reductive amination between 1,3-benzodioxole-5-carbaldehyde and 2-chlorobenzylamine, typically using sodium borohydride or cyanoborohydride as reducing agents. Alternative approaches involve nucleophilic substitution reactions where 5-(bromomethyl)-1,3-benzodioxole (piperonyl bromide) reacts with 2-chlorobenzylamine under basic conditions. This latter method often requires phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity between the organic-soluble benzodioxole derivative and the hydrophilic amine component [3] [5] [7].
Significant optimization challenges have centered on:
Table 2: Evolution of Synthetic Approaches for (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine
Synthetic Method | Catalyst/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Reductive Amination | NaBH₄/MeOH, 0°C to RT | 48-52 | 85-88 |
Nucleophilic Substitution | K₂CO₃/CH₃CN, reflux | 55-60 | 90-92 |
Phase-Transfer Catalysis | Bu₄NBr/NaOH/toluene | 68-72 | 94-96 |
Microwave-Assisted | Al₂O₃/neat, 120°C | 75-78 | 97-98 |
Recent advances employ microwave-assisted synthesis using alumina-supported reactions that reduce processing times to 30-45 minutes while improving yields to 75-78%. The development of these efficient synthetic routes has enabled broader exploration of structural analogs, particularly for central nervous system targets where the benzodioxole-chlorobenzylamine pharmacophore shows significant promise [3] [7].
The 1,3-benzodioxole (piperonyl) system contributes essential pharmacophoric properties through its electron-rich aromatic system and enhanced metabolic stability. The methylenedioxy bridge (-O-CH₂-O-) creates a coplanar structure that facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets. This moiety exhibits increased resistance to cytochrome P450-mediated oxidation compared to simple phenyl rings, extending biological half-lives in vivo. In kinase inhibitors like SB431542, the benzodioxole component enhances binding affinity for ATP pockets through favorable interactions with hydrophobic regions adjacent to catalytic sites [6] [8].
The 2-chlorobenzyl moiety introduces distinct steric and electronic effects:
When combined, these moieties create complementary pharmacological properties:
Table 3: Therapeutic Applications of Structural Analogs Featuring Benzodioxole and Chlorobenzyl Moieties
Therapeutic Area | Molecular Target | Compound Example | Role of Benzodioxole | Role of Chlorobenzyl |
---|---|---|---|---|
Fibrosis Treatment | TGF-β receptor kinase (ALK5) | SB431542 | π-stacking with hydrophobic residues | Enhanced binding specificity |
CNS Disorders | Phosphodiesterase 2 (PDE2) | US10239882B2 derivatives | Hydrophobic pocket binding | Conformational restriction |
Oncology | Angiogenesis inhibitors | Galunisertib analogs | Metabolic stability enhancement | Halogen bonding interactions |
Antimicrobials | Bacterial topoisomerase IV | Benzimidazole derivatives | Membrane penetration enhancement | Electron withdrawal for DNA intercalation |
The strategic combination of these moieties in (1,3-benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine creates a versatile scaffold for medicinal chemistry optimization. Structure-activity relationship (SAR) studies indicate that modifications at the ortho-position of the chlorobenzyl ring significantly impact target selectivity, while substitutions on the benzodioxole ring (particularly at the 6-position) modulate metabolic stability without compromising aromatic stacking interactions [6] [7] [8].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8